5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide 5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14484296
InChI: InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)
SMILES:
Molecular Formula: C18H21N7O4
Molecular Weight: 399.4 g/mol

5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

CAS No.:

Cat. No.: VC14484296

Molecular Formula: C18H21N7O4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide -

Specification

Molecular Formula C18H21N7O4
Molecular Weight 399.4 g/mol
IUPAC Name 5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Standard InChI InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)
Standard InChI Key LDYMCRRFCMRFKB-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

AB-MECA belongs to the class of nucleoside analogs derived from adenosine, modified at the N6 and 5′ positions to enhance receptor specificity. The compound’s core structure consists of a purine base linked to a methyloxolane carboxamide moiety, with critical substitutions at the N6-(4-aminobenzyl) and 5′-N-methyluronamide positions . The stereochemistry—(2S,3S,4R,5R)—ensures optimal spatial orientation for binding to the A3AR orthosteric site, as confirmed by X-ray crystallography and molecular docking studies .

Table 1: Molecular Descriptors of AB-MECA

PropertyValue
Molecular FormulaC₁₈H₂₁N₇O₄
Molecular Weight399.4 g/mol
IUPAC Name(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
SMILESCNC(=O)[C@@H]1C@HO
InChI KeyLDYMCRRFCMRFKB-MOROJQBDSA-N

Synthetic Pathways

The synthesis of AB-MECA involves multistep organic reactions starting from adenosine precursors. Key steps include:

  • N6-Benzylation: Introduction of the 4-aminobenzyl group via nucleophilic substitution, enhancing A3AR affinity .

  • 5′-Uronamide Formation: Conversion of the ribose 5′-hydroxyl to a methyluronamide group, critical for receptor selectivity .

  • Stereochemical Control: Chiral resolution ensures the (2S,3S,4R,5R) configuration, achieved through asymmetric catalysis or enzymatic methods .

Pharmacological Profile

Receptor Affinity and Selectivity

AB-MECA exhibits nanomolar affinity for A3AR (Ki = 1.4 nM in rat models), with >1,400-fold selectivity over A1 and A2A subtypes . This selectivity arises from steric complementarity between the N6-(4-aminobenzyl) group and hydrophobic residues in the A3AR binding pocket.

Table 2: Comparative Binding Affinities (Ki, nM)

CompoundA1A2AA3
AB-MECA1,9502,8001.4
IB-MECA1,2001,8000.33
Cl-IB-MECA2,5001,6000.25

Mechanism of Action

As a potent A3AR agonist, AB-MECA activates Gi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP levels. Downstream effects include modulation of MAPK/ERK pathways and NF-κB signaling, contributing to anti-inflammatory and antiproliferative responses .

Therapeutic Applications

Anti-Inflammatory Effects

AB-MECA suppresses cytokine release (e.g., TNF-α, IL-6) in murine models of rheumatoid arthritis, attenuating joint inflammation and cartilage degradation . Its efficacy parallels biologics like etanercept but with oral bioavailability.

Oncology

In hepatocellular carcinoma (HCC) cell lines, AB-MECA induces apoptosis via caspase-3 activation and downregulates survivin expression. Phase II trials of the analog namodenoson (CF-102) demonstrated a 12-month survival benefit in advanced HCC patients .

Neuroprotection

AB-MECA reduces infarct volume in rodent stroke models by 42% through A3AR-mediated suppression of glutamate excitotoxicity .

Recent Advances and Future Directions

Structural Analog Development

Modifications at the 2-position (e.g., 2-chloro, 2-methylthio) yield analogs with improved A3AR selectivity. Cl-IB-MECA (Ki = 0.25 nM) demonstrates 10,000-fold selectivity over A1/A2A receptors .

Table 3: Next-Generation A3AR Agonists

CompoundA3AR Ki (nM)Selectivity (A3 vs. A1/A2A)
AB-MECA1.41,400-fold
Cl-IB-MECA0.2510,000-fold
2-MeS-IB-MECA0.1812,500-fold

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEG-PLGA) enhances AB-MECA’s tumor accumulation, achieving 3.5-fold higher intralesional concentrations in HCC xenografts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator